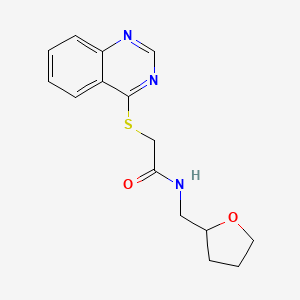
2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide, also known as QTA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. QTA has been found to exhibit potent antiproliferative activity against a variety of cancer cell lines, making it a promising candidate for further development as an anticancer agent.
作用機序
The exact mechanism of action of 2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in cell division and proliferation. This compound has also been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
In addition to its antiproliferative activity, this compound has been found to exhibit other biochemical and physiological effects. For example, this compound has been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. This compound has also been found to inhibit the growth of blood vessels that supply nutrients to tumors, which can help to starve tumors of the resources they need to grow.
実験室実験の利点と制限
One advantage of using 2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide in lab experiments is its potent antiproliferative activity, which makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of 2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide. One area of research could focus on developing more efficient synthesis methods for this compound, which could help to make it more widely available for research and development. Another area of research could focus on identifying the exact molecular targets of this compound, which could help to elucidate its mechanism of action and guide the development of more potent and selective analogs. Finally, future research could focus on evaluating the safety and efficacy of this compound in preclinical and clinical studies, with the ultimate goal of developing it into a clinically useful anticancer agent.
合成法
The synthesis of 2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a multistep process that involves the reaction of 2-aminobenzonitrile with 2-bromoacetophenone to form 2-(quinazolin-4-yl)acetophenone. This intermediate is then reacted with sodium sulfide to form 2-(quinazolin-4-ylthio)acetophenone, which is subsequently reacted with tetrahydrofuran-2-carbaldehyde to yield this compound.
科学的研究の応用
2-(quinazolin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-14(16-8-11-4-3-7-20-11)9-21-15-12-5-1-2-6-13(12)17-10-18-15/h1-2,5-6,10-11H,3-4,7-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBKODHNWOUVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


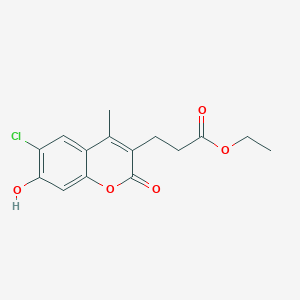
![2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine](/img/structure/B2792549.png)
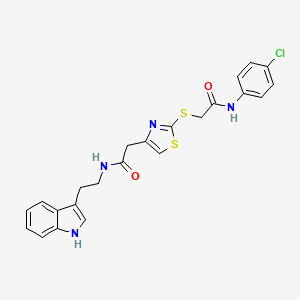
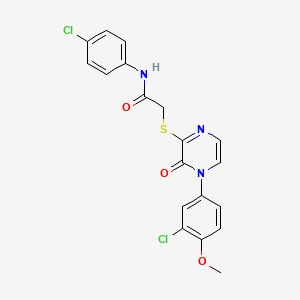
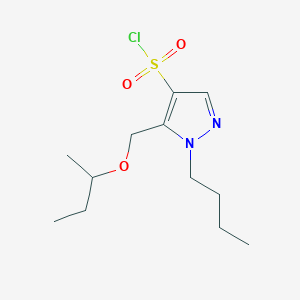
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-isobutylacetamide](/img/structure/B2792554.png)
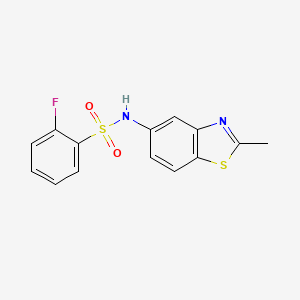
![2-Isocyanatospiro[3.3]heptane](/img/structure/B2792558.png)
![N'-[2-(2-benzylphenoxy)acetyl]-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide](/img/structure/B2792559.png)
![5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2792560.png)
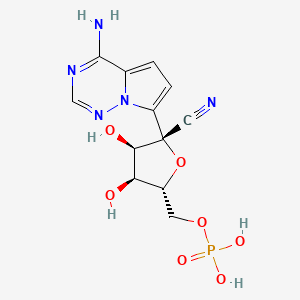
![Methyl 2-[({4-cyano-5-[2-(dimethylamino)vinyl]-3-isothiazolyl}sulfanyl)methyl]benzenecarboxylate](/img/structure/B2792567.png)
![N-(5-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2792568.png)